6-Chloro-2-(difluoromethyl)pyrimidin-4-amine
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Overview
Description
6-Chloro-2-(difluoromethyl)pyrimidin-4-amine is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-dichloro-5-methylpyrimidine with difluoromethylamine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(difluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyrimidines, pyrimidine N-oxides, and reduced amines .
Scientific Research Applications
6-Chloro-2-(difluoromethyl)pyrimidin-4-amine has diverse applications in scientific research:
Agriculture: It is used as a precursor for the synthesis of fungicides and acaricides.
Medicine: The compound is explored for its potential as an antimicrobial and anticancer agent.
Industrial Chemistry: It serves as an intermediate in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(difluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In agricultural applications, it acts as a mitochondrial complex I electron transport inhibitor, disrupting the energy production in pests and fungi . In medicinal applications, it targets enzymes and receptors involved in microbial and cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-(difluoromethyl)-2-methyl-N-(2-(4-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine
- 5-Chloro-6-(difluoromethyl)-2-methyl-N-(2-(3-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine
Uniqueness
6-Chloro-2-(difluoromethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its lipophilicity and bioactivity, making it more effective in its applications compared to similar compounds .
Properties
Molecular Formula |
C5H4ClF2N3 |
---|---|
Molecular Weight |
179.55 g/mol |
IUPAC Name |
6-chloro-2-(difluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C5H4ClF2N3/c6-2-1-3(9)11-5(10-2)4(7)8/h1,4H,(H2,9,10,11) |
InChI Key |
FIQBFNCGYMPXER-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C(F)F)N |
Origin of Product |
United States |
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